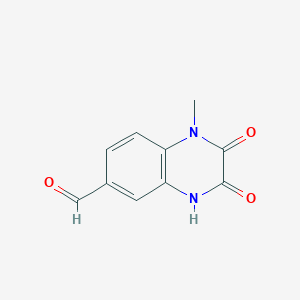
Ethyl 3-(2-iodoethoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-iodoethoxy)benzoate is an organic compound with the molecular formula C11H13IO3 It is an ester derivative of benzoic acid, where the benzoate group is substituted with an ethoxy group containing an iodine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-iodoethoxy)benzoate typically involves the esterification of 3-hydroxybenzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3-hydroxybenzoic acid and potassium carbonate in acetone.
- Add ethyl iodide dropwise to the reaction mixture.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter off the precipitated potassium iodide.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of alternative solvents and catalysts may be explored to optimize the reaction conditions and reduce production costs.
化学反应分析
Types of Reactions
Ethyl 3-(2-iodoethoxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom in the ethoxy group can be replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation: The benzoate group can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: The ester group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium cyanide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethoxybenzoates.
Oxidation: Formation of benzoic acids or quinones.
Reduction: Formation of alcohols or aldehydes.
科学研究应用
Ethyl 3-(2-iodoethoxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of biochemical pathways and mechanisms of action of various biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl 3-(2-iodoethoxy)benzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The iodine atom in the ethoxy group can enhance the compound’s binding affinity to its target, leading to increased potency and selectivity. The benzoate group can interact with hydrophobic pockets in the target protein, further stabilizing the compound-protein complex.
相似化合物的比较
Ethyl 3-(2-iodoethoxy)benzoate can be compared with other similar compounds, such as:
Ethyl 3-(2-bromoethoxy)benzoate: Similar structure but with a bromine atom instead of iodine. It may have different reactivity and binding affinity.
Ethyl 3-(2-chloroethoxy)benzoate: Similar structure but with a chlorine atom instead of iodine. It may have lower reactivity and binding affinity compared to the iodine derivative.
Ethyl 3-(2-fluoroethoxy)benzoate: Similar structure but with a fluorine atom instead of iodine. It may have different pharmacokinetic properties and metabolic stability.
This compound is unique due to the presence of the iodine atom, which can significantly influence its chemical and biological properties. The larger size and higher polarizability of iodine compared to other halogens can enhance the compound’s reactivity and binding interactions with biological targets.
属性
分子式 |
C11H13IO3 |
|---|---|
分子量 |
320.12 g/mol |
IUPAC 名称 |
ethyl 3-(2-iodoethoxy)benzoate |
InChI |
InChI=1S/C11H13IO3/c1-2-14-11(13)9-4-3-5-10(8-9)15-7-6-12/h3-5,8H,2,6-7H2,1H3 |
InChI 键 |
ODBGKBWQAKXFIU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=CC=C1)OCCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-[[7-(3-morpholin-4-ylpropoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13868475.png)
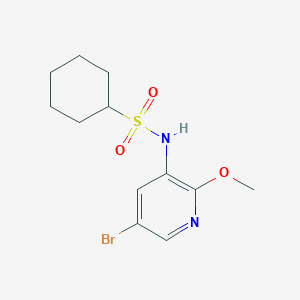

![N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13868484.png)
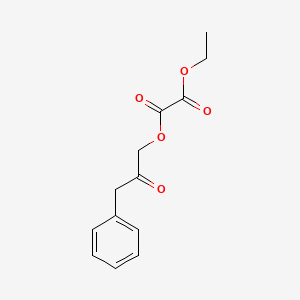



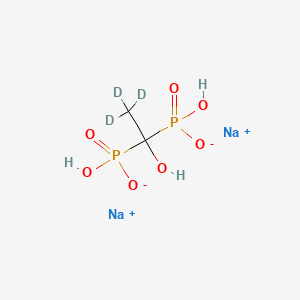
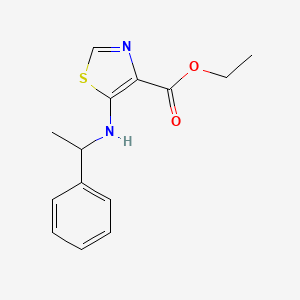
![6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine](/img/structure/B13868524.png)
